N-hexyl-3-methylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hexyl-3-methylcyclopentan-1-amine is an organic compound with the molecular formula C12H25N and a molecular weight of 183.33 g/mol . It is a secondary amine with a cyclopentane ring substituted with a hexyl group and a methyl group. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-3-methylcyclopentan-1-amine typically involves the reaction of 3-methylcyclopentanone with hexylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .
Industrial Production Methods
large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines.
Scientific Research Applications
N-hexyl-3-methylcyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
N-hexylcyclopentan-1-amine: Similar structure but lacks the methyl group.
N-methylcyclopentan-1-amine: Similar structure but lacks the hexyl group.
Cyclopentan-1-amine: Basic structure without hexyl or methyl substitutions.
Uniqueness
N-hexyl-3-methylcyclopentan-1-amine is unique due to the presence of both hexyl and methyl groups on the cyclopentane ring, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H25N |
---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-hexyl-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C12H25N/c1-3-4-5-6-9-13-12-8-7-11(2)10-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
MYMGFZBJRLRKIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1CCC(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.